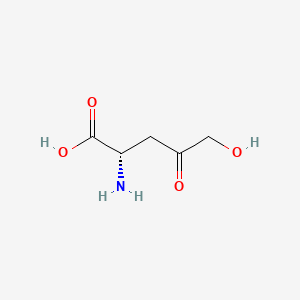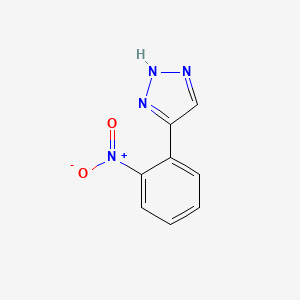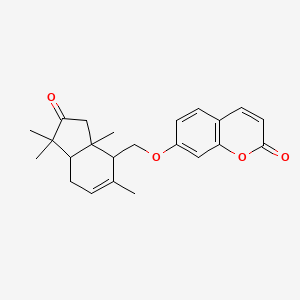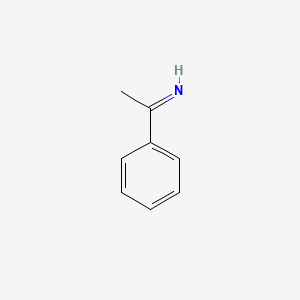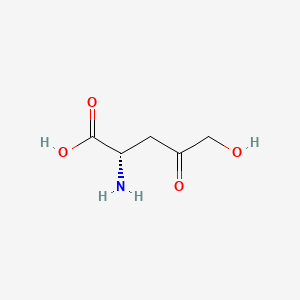
5-Hydroxy-4-oxonorvaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid known for its significant biological activities. It is a derivative of norvaline and has been isolated from various Streptomyces species. This compound exhibits interesting antifungal and antitubercular properties, making it a subject of extensive scientific research .
Métodos De Preparación
The synthesis of 5-Hydroxy-4-oxonorvaline involves a stereoselective approach. One common method starts with (S)-allylglycine, which undergoes asymmetric transfer allylation using a Corey catalyst derived from cinchonidine. This process yields the desired compound with high enantiomeric excess . The reaction conditions typically involve phase transfer catalysis and the use of specific reagents to ensure the desired stereochemistry.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Análisis De Reacciones Químicas
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding keto acids, while reduction can yield hydroxy derivatives .
Aplicaciones Científicas De Investigación
5-Hydroxy-4-oxonorvaline has a wide range of scientific research applications:
Mecanismo De Acción
The antifungal activity of 5-Hydroxy-4-oxonorvaline is primarily due to its inhibition of homoserine dehydrogenase. The compound forms a covalent adduct with the nicotinamide ring of NAD, leading to potent inhibition of the enzyme. This mechanism disrupts the synthesis of essential amino acids, thereby inhibiting fungal growth . The molecular interactions involved in stabilizing the (HON•NAD)-adduct are crucial for its antifungal efficacy.
Comparación Con Compuestos Similares
5-Hydroxy-4-oxonorvaline is unique compared to other similar compounds due to its specific biological activities and mechanism of action. Similar compounds include:
Norvaline: A non-proteinogenic amino acid with potential cognitive benefits and metabolic regulation properties.
ɣ-Oxonorvaline: Used for site-specific protein modification by attaching an amino acid containing an electrophilic ketone side chain.
ɣ-Hydroxynorvaline: Exhibits antidiabetic properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Propiedades
Número CAS |
117404-54-3 |
|---|---|
Fórmula molecular |
C5H9NO4 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
Clave InChI |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)C(=O)CO |
SMILES canónico |
C(C(C(=O)O)N)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
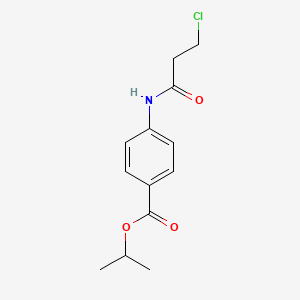
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)
